Spiromassaritone
Description
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(1S,5R,7R,10R,11S)-10-hydroxy-11-methyl-4-methylidene-3,6-dioxatricyclo[5.3.1.01,5]undecane-2,9-dione |
InChI |
InChI=1S/C11H12O5/c1-4-7-3-6(12)8(13)11(4)9(16-7)5(2)15-10(11)14/h4,7-9,13H,2-3H2,1H3/t4-,7-,8+,9+,11+/m1/s1 |
InChI Key |
OVBNBTYAVURRMB-XXDCOFTHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CC(=O)[C@@H]([C@]13[C@@H](O2)C(=C)OC3=O)O |
Canonical SMILES |
CC1C2CC(=O)C(C13C(O2)C(=C)OC3=O)O |
Synonyms |
spiromassaritone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[indole-3,5'-isoxazoline] Derivatives
Spirocyclic indole-isoxazoline hybrids share structural homology with Spiromassaritone. These compounds are explored for antimicrobial and anticancer properties due to their ability to inhibit enzymes like topoisomerases. Key differences include:
- Functional Groups : this compound may lack the isoxazoline ring’s oxygen-nitrogen moiety, altering solubility and reactivity.
- Bioactivity : Indole-isoxazoline derivatives show IC₅₀ values in the micromolar range against bacterial strains, whereas this compound’s efficacy remains uncharacterized in the provided data .
Spiro[cycloalkane-1,2'-quinazolinones]
These compounds, used as calcium channel blockers, share this compound’s spiro architecture but differ in core heterocycles.
- Pharmacokinetics: Quinazolinone-based spiro compounds exhibit longer half-lives (>12 hours) due to enhanced metabolic stability. This compound’s pharmacokinetic profile is undefined .
- Target Specificity: Quinazolinones target L-type calcium channels, while this compound’s mechanism is unspecified .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Bioactivity (Reported) | Metabolic Stability |
|---|---|---|---|---|
| This compound | Spiro[bicyclic] | Undisclosed | Undefined | Unknown |
| Spiro[indole-isoxazoline] | Indole + Isoxazoline | N-O linkage | Antimicrobial (IC₅₀: 2–10 μM) | Moderate |
| Spiro[quinazolinone] | Quinazolinone + Cycloalkane | Carbonyl group | Antihypertensive (EC₅₀: 0.5 nM) | High |
Comparison with Functionally Similar Compounds
Buspirone Analogues
Buspirone, a spirocyclic anxiolytic, shares a spiro[pyrimidine-cyclohexane] core. Unlike this compound, Buspirone’s mechanism involves 5-HT₁A serotonin receptor agonism, with documented clinical efficacy (e.g., 60% response rate in generalized anxiety disorder) . Structural differences likely impact receptor affinity and side-effect profiles.
Spirotetronate Antibiotics
Compounds like chlorothricin (spirotetronate class) exhibit antifungal activity through inhibition of fatty acid biosynthesis. While this compound’s bioactivity is unconfirmed, spirotetronates demonstrate broader-spectrum activity but higher toxicity (e.g., LD₅₀: 50 mg/kg in mice) .
Q & A
Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
